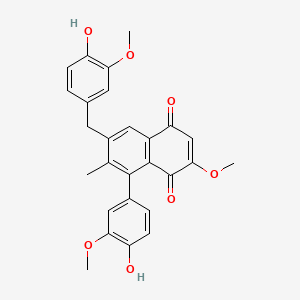
Larreantin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Larreantin is synthesized through a convergent route that involves the selective functionalization of a naphthyldihydro-oxazole . The key intermediate in this synthesis is 4,5-dihydro-2-(5,7-diisopropoxy-1methoxy-2-naphthyl)-4,4-dimethyloxazole, which is elaborated by treatment with 4-isopropoxy-3-methoxyphenylmagnesium bromide . The product of this reaction is then lithiated and allowed to react with 4-isoproproxy-3-methoxybenzaldehyde, leading to the formation of this compound .
Chemical Reactions Analysis
Larreantin undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.
Substitution: This compound can undergo substitution reactions, particularly involving its methoxy and hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are typically quinone and hydroquinone derivatives .
Scientific Research Applications
Larreantin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in the study of naphthoquinone derivatives and their reactivity.
Medicine: this compound’s cytotoxicity makes it a candidate for the development of chemotherapeutic agents.
Mechanism of Action
Larreantin exerts its effects through the induction of oxidative stress in cells, leading to apoptosis (programmed cell death). The compound targets cellular pathways involved in the regulation of oxidative stress and apoptosis, making it a potent cytotoxic agent .
Comparison with Similar Compounds
Larreantin is unique among naphthoquinone derivatives due to its specific structure and potent cytotoxic properties. Similar compounds include:
Lapachol: Another naphthoquinone derivative with anticancer properties.
Plumbagin: Known for its anticancer and antimicrobial activities.
This compound stands out due to its unique biogenetic origin and the specific pathways it targets in cells, making it a valuable compound for further research and development.
Properties
CAS No. |
114094-46-1 |
|---|---|
Molecular Formula |
C27H24O7 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
8-(4-hydroxy-3-methoxyphenyl)-6-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methoxy-7-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C27H24O7/c1-14-17(9-15-5-7-19(28)22(10-15)32-2)11-18-21(30)13-24(34-4)27(31)26(18)25(14)16-6-8-20(29)23(12-16)33-3/h5-8,10-13,28-29H,9H2,1-4H3 |
InChI Key |
PVIVJQUHLNWCNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1CC3=CC(=C(C=C3)O)OC)C(=O)C=C(C2=O)OC)C4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




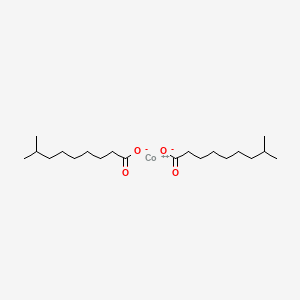

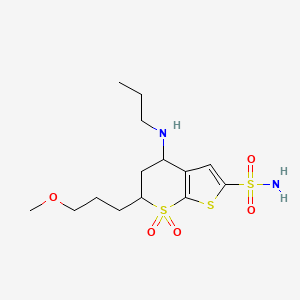
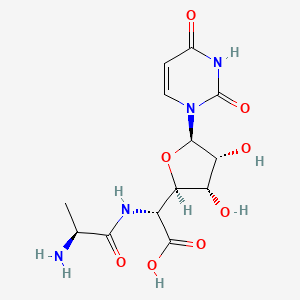
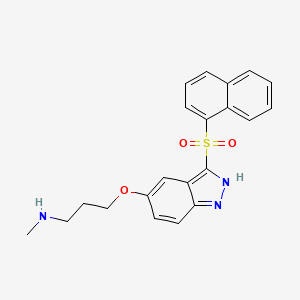

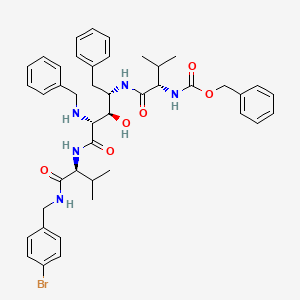
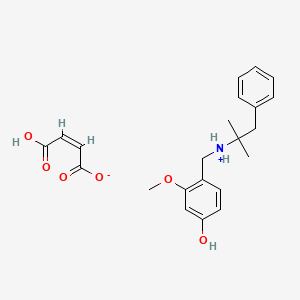

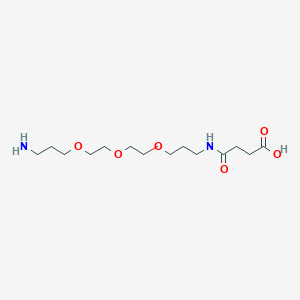
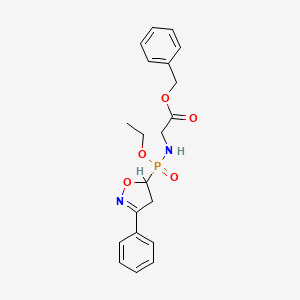
![N-(4-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12782590.png)
